

An In-depth Technical Guide to the Ani9 Compound: Chemical Structure and Properties

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Compound of Interest

Compound Name: Ani9

Cat. No.: B1664953

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the **Ani9** compound. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language).

Chemical Structure and Physicochemical Properties

Ani9, with the chemical name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylidene]acetohydrazide, is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel.^{[1][2]} Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Ani9**

Identifier	Value
IUPAC Name	2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide[3]
Synonyms	Ani-9[4]
CAS Number	356102-14-2[4]
Canonical SMILES	<chem>COc1ccccc1C=NNC(=O)COc1ccc(cc1C)Cl</chem> [3]
InChI	InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)[3]
InChI Key	KDALDZRKOBJXIE-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of Ani9

Property	Value
Molecular Formula	C17H17ClN2O3[4]
Molecular Weight	332.78 g/mol
Exact Mass	332.0928[4]
Purity	≥98% (HPLC)
Appearance	Solid[5]
Solubility	DMSO: 25 mg/ml[5]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[4]

Biological Activity and Mechanism of Action

Ani9 is a highly potent and selective blocker of the ANO1 (also known as TMEM16A) calcium-activated chloride channel (CaCC).[2] ANO1 is implicated in various physiological processes, including fluid secretion, smooth muscle contraction, and has been found to be overexpressed in several types of cancers, making it a promising therapeutic target.[1][2]

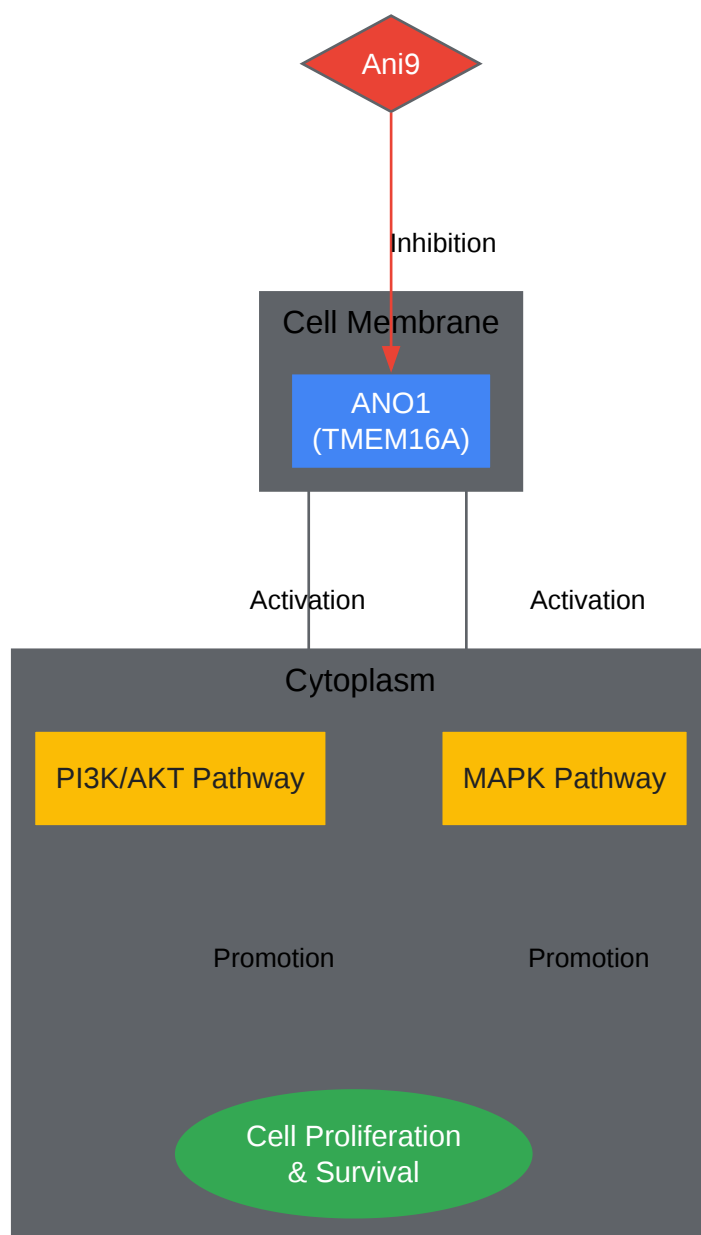
The primary mechanism of action of **Ani9** is the inhibition of the ANO1 channel, which in turn affects downstream signaling pathways.[6][7] By blocking ANO1, **Ani9** can inhibit cell proliferation, migration, and invasion in cancer cells that express high levels of this channel.[1][6]

Table 3: In Vitro Activity and Selectivity of **Ani9**

Target/Assay	IC50 / Effect	Cell Line / System
ANO1 (TMEM16A)	77 nM[8]	FRT cells expressing human ANO1[9]
ANO2	No effect at 10 µM	
CFTR	No effect at 30 µM	FRT cells expressing CFTR[10]
ENaC	No effect at 30 µM	T84 cells[10]
Intracellular Calcium Signaling	No effect	FRT cells[10]
Endogenous CaCC (PC3 cells)	Dose-dependent inhibition[8]	PC3 (prostate cancer)
Endogenous CaCC (Capan-1 cells)	Dose-dependent inhibition[8]	Capan-1 (pancreatic cancer)
Cell Proliferation (PC3, MCF7, BxPC3)	Significant inhibition[1]	PC3, MCF7, BxPC3

Signaling Pathways

The inhibition of ANO1 by **Ani9** has been shown to impact key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways.[6][7] The diagram below illustrates the proposed mechanism of how **Ani9**, by inhibiting ANO1, can lead to downstream effects on cell proliferation and survival.



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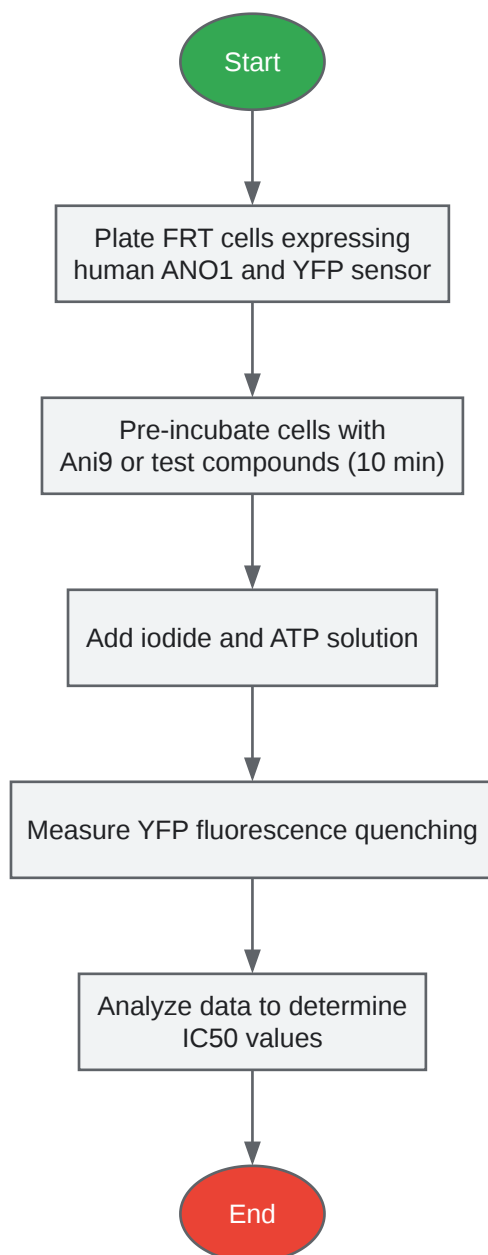
Ani9 inhibits ANO1, leading to downregulation of pro-proliferative signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments involving **Ani9** are provided below.

Cell-Based ANO1 Inhibition Assay (YFP Fluorescence Quenching)

This protocol describes the high-throughput screening method used to identify **Ani9** as an ANO1 inhibitor.[9]



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Workflow for the YFP-based fluorescence quenching assay to measure ANO1 inhibition.

Methodology:

- **Cell Culture:** Fischer rat thyroid (FRT) cells stably expressing human ANO1(abc) and the iodide-sensing yellow fluorescent protein (YFP-F46L/H148Q/I152L) are cultured in appropriate media.
- **Plating:** Cells are seeded into 96-well microplates and grown to confluence.
- **Compound Incubation:** Cells are washed with a chloride-free buffer and then pre-incubated with various concentrations of **Ani9** for 10 minutes at room temperature.[9]
- **Assay Trigger:** An iodide-containing solution with ATP (an agonist to increase intracellular calcium and activate ANO1) is added to the wells.[9]
- **Fluorescence Measurement:** The plate is immediately placed in a fluorescence plate reader, and the time course of YFP fluorescence quenching due to iodide influx through ANO1 is measured.
- **Data Analysis:** The initial rate of fluorescence decrease is determined and normalized to control wells. IC50 values are calculated by fitting the dose-response data to a sigmoidal equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the inhibitory effect of **Ani9** on ANO1 chloride currents.[9]

Methodology:

- **Cell Preparation:** FRT cells expressing ANO1 are grown on glass coverslips.
- **Patch-Clamp Setup:** Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The pipette solution contains a low chloride concentration, and the bath solution contains a high chloride concentration to establish a chloride gradient.
- **Current Activation:** ANO1 currents are activated by including ATP in the pipette solution to raise intracellular calcium.[9]
- **Compound Application:** **Ani9** is applied to the bath solution at various concentrations.

- Data Recording: Whole-cell currents are recorded in response to voltage steps (e.g., from -100 mV to +100 mV).[9]
- Data Analysis: The magnitude of the current inhibition by **Ani9** is measured at a specific voltage (e.g., +80 mV), and dose-response curves are generated to determine the IC50.

Conclusion

Ani9 is a valuable research tool for studying the physiological and pathophysiological roles of the ANO1 channel. Its high potency and selectivity make it a strong candidate for further development as a therapeutic agent for various diseases, including cancer, hypertension, and pain.[2][4] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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